molecular formula C7H10N2O2 B1277184 2-amino-N-(furan-2-ylmethyl)acetamide CAS No. 868238-04-4

2-amino-N-(furan-2-ylmethyl)acetamide

Cat. No.: B1277184
CAS No.: 868238-04-4
M. Wt: 154.17 g/mol
InChI Key: MRXAHEGHPPJMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C7H10N2O2. It is characterized by the presence of an amino group, a furan ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-N-(furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and acetamide groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-thienylmethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-amino-N-(2-pyridylmethyl)acetamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

2-amino-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring is known for its electron-rich nature, which can influence the reactivity and interaction of the compound with biological targets .

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXAHEGHPPJMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.